Saucerneol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

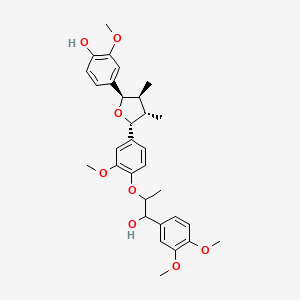

C31H38O8 |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C31H38O8/c1-17-18(2)31(39-30(17)21-8-11-23(32)26(15-21)35-5)22-10-13-25(28(16-22)37-7)38-19(3)29(33)20-9-12-24(34-4)27(14-20)36-6/h8-19,29-33H,1-7H3/t17-,18-,19?,29?,30+,31+/m0/s1 |

InChI Key |

PMOZJIPBLSZHEA-AHSTWBKMSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)OC(C)C(C4=CC(=C(C=C4)OC)OC)O)OC)C |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)OC(C)C(C4=CC(=C(C=C4)OC)OC)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery, Origin, and Bioactivity of Saucerneol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saucerneol, a lignan isolated from the medicinal plant Saururus chinensis, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the discovery, origin, and multifaceted biological activities of this compound and its derivatives. Drawing upon a range of experimental studies, this document details the anti-inflammatory, immunomodulatory, and potential anti-cancer properties of these compounds. Key quantitative data are summarized in structured tables for comparative analysis. Detailed methodologies for pivotal experiments are provided to facilitate reproducibility and further investigation. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows using the DOT language to elucidate the mechanisms of action and experimental designs.

Discovery and Origin

This compound and its derivatives are naturally occurring lignans first isolated from the plant Saururus chinensis (Lour.) Baill., a perennial herb belonging to the Saururaceae family.[1] This plant has a history of use in traditional medicine for treating various ailments. Subsequent research has led to the identification and structural elucidation of several this compound compounds, including this compound D, this compound F, and this compound G, from the aerial parts and roots of Saururus chinensis.[2][3][4] The isolation process typically involves extraction with methanol, followed by fractionation and chromatographic separation to yield the purified lignans.[4] The structural identity of these compounds has been confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

Biological Activities and Mechanisms of Action

This compound and its analogues exhibit a range of biological activities, primarily centered around the modulation of inflammatory and immune responses. The different derivatives of this compound have been shown to target distinct molecular pathways.

This compound D

This compound D has demonstrated significant anti-inflammatory, antioxidant, and antiasthmatic effects. In a mouse model of ovalbumin (OVA)-induced airway inflammation, oral administration of this compound D at doses of 20 and 40 mg/kg significantly inhibited the infiltration of inflammatory cells and the production of Th2-type cytokines.[1] Furthermore, this compound D has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages with an IC50 of 2.62 µM.[5] This inhibitory effect is mediated through the blockade of NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically targeting the activation of ERK1/2 and JNK.[5] In mast cells, this compound D suppresses eicosanoid (prostaglandin D2 and leukotriene C4) generation and degranulation by inhibiting the phosphorylation of Syk kinase and downstream signaling molecules, including PLCγ1.[6][7]

This compound F

This compound F is a potent inhibitor of mast cell degranulation and the production of eicosanoids, key mediators of allergic and inflammatory responses.[8] Its mechanism of action involves the inhibition of Phospholipase Cγ1 (PLCγ1) phosphorylation, which in turn reduces intracellular Ca2+ influx, a critical step for mast cell activation.[3][8] this compound F also attenuates the activation of MAPKs, including ERK1/2, JNK, and p38.[8] In FcεRI-mediated mast cell activation, this compound F has been found to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting Fyn-mediated pathways.[9]

This compound G

This compound G has been identified as an inhibitor of matrix metalloproteinase-9 (MMP-9) induction in LPS-stimulated RAW264.7 cells.[10] MMP-9 is an enzyme involved in the degradation of the extracellular matrix and plays a role in inflammatory processes and cancer metastasis. The inhibitory effect of this compound G on MMP-9 is achieved by blocking the activation of NF-κB and MAPKs.[10] Specifically, it has been shown to suppress the DNA binding activity of NF-κB and the phosphorylation of MAPKs in a dose-dependent manner.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound derivatives.

Table 1: In Vitro Inhibitory Activities of this compound Derivatives

| Compound | Target/Assay | Cell Line | IC50 Value | Reference |

| This compound D | Nitric Oxide (NO) Production | RAW264.7 | 2.62 µM | [5] |

Note: Specific IC50 values for this compound F and G are not available in the reviewed literature, although their activity is described as dose-dependent.

Table 2: In Vivo Efficacy of this compound D in a Mouse Model of Asthma

| Treatment Group | Dose (oral) | Effect on OVA-induced Inflammatory Cells | Effect on Th2-type Cytokines | Reference |

| This compound D | 20 mg/kg | Significant inhibition | Significant inhibition | [1] |

| This compound D | 40 mg/kg | Significant inhibition | Significant inhibition | [1] |

Detailed Experimental Protocols

β-Hexosaminidase Release Assay (Mast Cell Degranulation)

This protocol is used to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

-

Cell Preparation: Culture bone marrow-derived mast cells (BMMCs) at a density of 5 × 10^5 cells/mL in a suitable buffer (e.g., PAG-CM buffer).[1]

-

Pre-treatment: Incubate the cells with varying concentrations of the test compound (e.g., this compound F) for 30 minutes at 37°C.

-

Stimulation: Induce degranulation by adding a stimulant (e.g., Compound 48/80 at 10 µg/mL or IgE/antigen) and incubate for 30-60 minutes at 37°C.[1]

-

Sample Collection: Centrifuge the cell suspension to pellet the cells. Collect the supernatant, which contains the released β-hexosaminidase.

-

Enzyme Assay:

-

Lyse the cell pellet with 0.1% Triton X-100 to measure the total cellular β-hexosaminidase content.

-

In a 96-well plate, mix 50 µL of the supernatant or cell lysate with 50 µL of 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) solution (5 µM in citrate buffer, pH 4.5).[1]

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding 100 µL of sodium carbonate buffer (100 mM, pH 10.7).[1]

-

-

Measurement: Measure the fluorescence intensity at an emission wavelength of 460 nm with excitation at 355 nm.

-

Calculation: Calculate the percentage of β-hexosaminidase release as: (Fluorescence of Supernatant / (Fluorescence of Supernatant + Fluorescence of Lysate)) * 100.

NF-κB Luciferase Reporter Gene Assay

This assay measures the activation of the NF-κB transcription factor.

-

Cell Transfection: Co-transfect RAW264.7 cells with an NF-κB reporter plasmid (containing luciferase gene under the control of an NF-κB response element) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent like Lipofectamine 2000.[11]

-

Cell Seeding: After 18-24 hours of transfection, seed the cells into a 96-well plate at a density of 8.5 x 10^4 cells/well.[6]

-

Treatment: Pre-treat the cells with different concentrations of the test compound (e.g., this compound G) for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for 6-16 hours.[6]

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[12]

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for Phosphorylated MAPKs (p-ERK, p-JNK)

This protocol is used to detect the phosphorylation status of MAPK proteins as a measure of their activation.

-

Cell Treatment and Lysis:

-

Treat RAW264.7 cells with the test compound and/or stimulant (e.g., LPS) for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and JNK (p-JNK) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[13]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[13]

-

Wash the membrane again three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against total ERK and JNK.

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Signaling pathway of this compound D's anti-inflammatory action.

Caption: Mechanism of this compound F in inhibiting mast cell activation.

Caption: A generalized workflow for Western blot analysis.

Conclusion

This compound and its derivatives, isolated from Saururus chinensis, represent a promising class of natural compounds with potent anti-inflammatory and immunomodulatory properties. Their mechanisms of action, involving the inhibition of key signaling pathways such as NF-κB and MAPK, provide a solid foundation for their potential development as therapeutic agents for a variety of inflammatory diseases. This technical guide has summarized the current knowledge on the discovery, origin, and bioactivity of this compound, providing researchers and drug development professionals with a valuable resource to guide future investigations into this intriguing class of lignans. Further research is warranted to fully elucidate the therapeutic potential and safety profile of these compounds.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Detecting degranulation via hexosaminidase assay [protocols.io]

- 3. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound D, a naturally occurring sesquilignan, inhibits LPS-induced iNOS expression in RAW264.7 cells by blocking NF-kappaB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound F inhibits tumor necrosis factor-α and IL-6 production by suppressing Fyn-mediated pathways in FcεRI-mediated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound G, a new lignan, from Saururus chinensis inhibits matrix metalloproteinase-9 induction via a nuclear factor κB and mitogen activated protein kinases in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Luciferase reporter assay for NF-κB [bio-protocol.org]

- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Saucerneol from Saururus chinensis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saucerneol, a lignan isolated from the perennial herb Saururus chinensis, has demonstrated significant potential in various therapeutic areas, including oncology and inflammatory diseases. This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their natural source, extraction and isolation protocols, and mechanisms of action. Detailed experimental methodologies and quantitative data on biological activities are presented to facilitate further research and development. Furthermore, key signaling pathways modulated by this compound and its analogues are visualized to provide a clear understanding of their molecular interactions.

Introduction

Saururus chinensis, commonly known as Chinese lizard's tail, has a long history of use in traditional medicine across Asia for treating a variety of ailments such as edema, jaundice, and inflammatory conditions.[1][2] Modern phytochemical investigations have revealed that the therapeutic properties of this plant can be attributed to its rich composition of bioactive compounds, with lignans being a major class.[1] Among these, this compound and its derivatives have emerged as compounds of significant scientific interest due to their potent biological activities.

This document serves as a comprehensive resource for researchers, providing detailed information on the extraction, quantification, and biological evaluation of this compound from S. chinensis.

Extraction and Isolation of this compound

The isolation of this compound from Saururus chinensis typically involves solvent extraction followed by chromatographic purification. A representative protocol for the isolation of this compound from the aerial parts of the plant is outlined below.

Experimental Protocol: Extraction and Isolation

Plant Material: 10 kg of air-dried aerial parts of Saururus chinensis.[3]

Extraction:

-

The dried plant material is subjected to ultrasonication-assisted extraction with 80% methanol (3 x 50 L) for 30 minutes at room temperature.[3]

-

The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.[3]

Fractionation and Purification:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, methylene chloride, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[4]

-

The fraction containing this compound (typically the less polar fractions like methylene chloride or ethyl acetate) is subjected to column chromatography on silica gel.

-

Further purification is achieved through repeated column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[3]

From 10 kg of dried aerial parts, approximately 80 mg of this compound with a purity of >99% can be obtained.[3]

Quantitative Data on Biological Activities

This compound and its derivatives exhibit a range of biological activities, primarily anti-cancer and anti-inflammatory effects. The following tables summarize the available quantitative data.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | MG63 (Osteosarcoma) | Cytotoxicity (MTT Assay) | ~20 µM | [3] |

| This compound | SJSA-1 (Osteosarcoma) | Cytotoxicity (MTT Assay) | ~10 µM | [3] |

Table 1: Anti-cancer Activity of this compound

| Compound | Biological Effect | Assay | Key Findings | Reference |

| This compound D | Anti-inflammatory | Inhibition of eicosanoid generation and degranulation in mast cells | Suppresses Syk kinase phosphorylation. | [5] |

| This compound F | Anti-inflammatory | Inhibition of degranulation and eicosanoid generation in mast cells | Inhibits PLCγ1 phosphorylation and suppresses MAPK activation. | [6][7] |

| This compound G | Anti-inflammatory | Inhibition of MMP-9 induction in RAW264.7 cells | Blocks NF-κB and MAPKs activation. | [8][9] |

Table 2: Anti-inflammatory Activities of this compound Derivatives

Experimental Protocols for Biological Assays

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., MG63 or SJSA-1) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating key intracellular signaling pathways.

This compound: Inhibition of the JAK2/STAT3 Pathway in Osteosarcoma

This compound has been shown to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway in osteosarcoma cells.[3] This inhibition leads to the induction of apoptosis and suppression of cell migration and invasion.[3]

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

This compound D: Inhibition of Syk-Dependent Signaling

This compound D exerts its anti-inflammatory effects by suppressing the phosphorylation of Syk kinase in mast cells. This leads to the inhibition of downstream signaling events, including PLCγ1-mediated calcium influx and the activation of MAPKs and NF-κB.[5]

Caption: this compound D inhibits Syk-dependent signaling pathways.

This compound F: Inhibition of PLCγ1 and MAPK Pathways

This compound F attenuates degranulation and eicosanoid generation in mast cells by inhibiting the phosphorylation of PLCγ1, which in turn reduces intracellular calcium influx. It also suppresses the activation of MAPKs (ERK, JNK, and p38).[6]

Caption: this compound F inhibits PLCγ1 and MAPK signaling.

This compound G: Inhibition of NF-κB and MAPK Pathways

This compound G inhibits lipopolysaccharide (LPS)-induced matrix metalloproteinase-9 (MMP-9) expression by blocking the activation of both the NF-κB and MAPK signaling pathways in RAW264.7 cells.[8]

Caption: this compound G blocks NF-κB and MAPK activation.

Conclusion

This compound and its derivatives isolated from Saururus chinensis represent a promising class of natural products with significant therapeutic potential. Their demonstrated anti-cancer and anti-inflammatory activities, coupled with an increasing understanding of their molecular mechanisms, make them attractive candidates for further drug development. This technical guide provides a foundational resource to support ongoing and future research in this area, offering detailed protocols, quantitative data, and mechanistic insights to guide experimental design and interpretation. Further studies are warranted to fully elucidate the pharmacokinetic and toxicological profiles of these compounds and to explore their efficacy in in vivo models of disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-nps.or.kr [e-nps.or.kr]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Effect of Saururus chinensis leaves extract on type II collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound G, a new lignan, from Saururus chinensis inhibits matrix metalloproteinase-9 induction via a nuclear factor κB and mitogen activated protein kinases in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activity of Saucerneol Lignan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saucerneol is a lignan compound isolated from Saururus chinensis, a plant with a history of use in traditional medicine for treating various ailments.[1][2] Modern scientific investigation has revealed that this compound and its derivatives possess a wide spectrum of pharmacological properties, including antiviral, anti-inflammatory, antioxidant, anticancer, and bone-protective activities.[1][3][4] This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and drug development efforts.

Antiviral Activity

This compound has demonstrated significant antiviral effects against several pathogenic enteroviruses, including Enterovirus A71 (EV71), Coxsackievirus A16 (CVA16), and Coxsackievirus B3 (CVB3).[5][6] These viruses are responsible for a range of human diseases, from mild illnesses to severe conditions like myocarditis, pancreatitis, and central nervous system complications, for which there are currently no approved antiviral treatments.[5]

Quantitative Data: Antiviral Efficacy

| Compound | Virus | Cell Line | Activity | Concentration | Cytotoxicity (CC50) | Reference |

| This compound | EV71, CVA16, CVB3 | Vero | >80% inhibition | 2 µg/mL | >10 µg/mL | [5] |

| This compound | CVB3 | BALB/c Mice | Suppression of viral replication | 2 mg/kg (daily, i.p.) | Not reported | [7] |

Signaling Pathway: STING/TBK-1/IRF3 Pathway

The primary antiviral mechanism of this compound involves the generation of mitochondrial reactive oxygen species (mROS), which in turn activates the STING/TBK-1/IRF3 signaling pathway.[5][6] This innate immune pathway is crucial for detecting viral components and initiating an antiviral response. This compound treatment enhances the phosphorylation of STING, TBK-1, and IRF3, key components of this cascade, leading to the suppression of viral replication.[5][6]

Caption: this compound induces mROS, activating the STING/TBK-1/IRF3 pathway.

Experimental Protocols

-

In Vitro Antiviral Assay :

-

Cell Line : Vero cells (African green monkey kidney epithelial cells).

-

Method : Cells are infected with EV71, CVA16, or CVB3. This compound is added at various concentrations. Viral replication is assessed after a 24-hour incubation period.

-

Endpoint Measurement : Viral protein expression (e.g., VP3) is quantified using immunofluorescence microscopy. Viral RNA levels are measured by reverse transcription–real-time PCR.[7][8]

-

Cytotoxicity Assay : The viability of Vero cells treated with this compound is determined using a standard MTT or similar assay to calculate the 50% cytotoxic concentration (CC50).[5]

-

-

In Vivo Pancreatitis Model :

-

Animal Model : BALB/c mice.

-

Method : Mice are infected intraperitoneally (i.p.) with CVB3 (1 × 10⁶ PFU). This compound is administered daily (e.g., 2 mg/kg, i.p.) until euthanasia at day 8 post-infection.

-

Endpoint Measurement : Pancreatic tissue is harvested for analysis. Viral RNA levels are quantified by real-time PCR. Tissue damage and inflammation are assessed by hematoxylin and eosin (H&E) staining of pancreas sections.[7]

-

Anti-inflammatory and Antioxidant Activity

This compound and its derivatives, particularly this compound D, F, and G, exhibit potent anti-inflammatory and antioxidant properties across various experimental models. These compounds modulate key inflammatory pathways, reducing the production of inflammatory mediators and mitigating oxidative stress.

Quantitative Data: Anti-inflammatory Efficacy

| Compound | Model | Target/Effect | Concentration/Dose | Reference |

| This compound D | OVA-induced Asthma (Mice) | Inhibition of inflammatory cells, IgE, Th2 cytokines | 20 and 40 mg/kg (oral) | [9] |

| This compound D | LPS-stimulated RAW 264.7 cells | Inhibition of NO, PGE₂, IL-1β, IL-6, TNF-α | Various concentrations | [10] |

| This compound F | SCF-induced BMMCs | Dose-dependent inhibition of PGD₂ and LTC₄ generation | Not specified | [11] |

| This compound G | LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition of MMP-9 induction | Not specified | [12] |

Signaling Pathways

This compound derivatives modulate multiple signaling cascades to exert their anti-inflammatory effects.

-

This compound D in Mast Cells : this compound D suppresses the phosphorylation of Syk kinase. This initial inhibition prevents the activation of downstream pathways, including PLCγ1-mediated Ca²⁺ influx and the activation of MAPKs (ERK1/2, JNK, p38) and NF-κB, ultimately inhibiting eicosanoid generation and degranulation.[13]

Caption: this compound D inhibits Syk kinase, blocking multiple downstream inflammatory pathways.

-

This compound F in Mast Cells : this compound F acts by inhibiting the phosphorylation of PLCγ1, which reduces intracellular calcium influx. This, in turn, suppresses the translocation of cPLA₂ and 5-LO. It also directly suppresses the phosphorylation of MAPKs (ERK1/2, JNK, p38).[11][14]

-

This compound G in Macrophages : In LPS-stimulated macrophages, this compound G blocks the activation of both NF-κB and MAPKs, which are critical transcription factors for the expression of pro-inflammatory genes like MMP-9.[12]

Experimental Protocols

-

Asthma Model :

-

Animal Model : Ovalbumin (OVA)-sensitized mice.

-

Method : Mice are sensitized and challenged with OVA to induce airway inflammation. This compound D is administered orally at 20 and 40 mg/kg.

-

Endpoint Measurement : Inflammatory cell counts in bronchoalveolar lavage fluid (BALF), serum IgE levels, Th2 cytokine (e.g., IL-4, IL-5) levels, and histological analysis of lung tissue for inflammation and goblet cell hyperplasia. Antioxidant enzyme levels (SOD, glutathione) and oxidative stress markers (ROS, malondialdehyde) are also measured.[9]

-

-

Mast Cell Activation Assay :

-

Cell Line : Mouse bone marrow-derived mast cells (BMMCs).

-

Method : BMMCs are stimulated with stem cell factor (SCF) or other cytokines to induce degranulation and eicosanoid production. Cells are pre-treated with this compound D or F.

-

Endpoint Measurement : Degranulation is measured by β-hexosaminidase release. Prostaglandin D₂ (PGD₂) and Leukotriene C₄ (LTC₄) levels are quantified by ELISA. Phosphorylation of signaling proteins (Syk, PLCγ1, MAPKs) is assessed by Western blotting.[11][13]

-

-

Macrophage Inflammation Assay :

-

Cell Line : RAW 264.7 murine macrophages.

-

Method : Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, with or without pre-treatment with this compound D or G.

-

Endpoint Measurement : Production of nitric oxide (NO) is measured using the Griess assay. Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E₂ (PGE₂) are measured by ELISA. Expression of iNOS, COX-2, and MMP-9, and activation of NF-κB and MAPKs are determined by Western blotting.[10][12]

-

Anticancer Activity

This compound exhibits potent anticancer effects against osteosarcoma and nasopharyngeal carcinoma by inducing apoptosis and inhibiting cell proliferation, migration, and invasion.[1][3]

Quantitative Data: Anticancer Efficacy

| Compound | Cancer Type | Cell Line | Activity | IC50 Value | Reference |

| This compound | Nasopharyngeal Carcinoma | HONE1 | Cytotoxicity | 0.76 µM | [3] |

| This compound | Nasopharyngeal Carcinoma | SUNE1 | Cytotoxicity | 5.42 µM | [3] |

| This compound | Nasopharyngeal Carcinoma | CNE2 | Cytotoxicity | 5.86 µM | [3] |

| This compound | Nasopharyngeal Carcinoma | CNE1 | Cytotoxicity | 6.28 µM | [3] |

| This compound | Osteosarcoma | MG63, SJSA-1 | Toxicity, Apoptosis, Migration Suppression | Not specified | [1][2] |

Signaling Pathways

-

Osteosarcoma (JAK2/STAT3 Pathway) : The primary target of this compound in osteosarcoma cells is the JAK2/STAT3 signaling pathway.[1] By inhibiting this pathway, this compound triggers apoptosis, evidenced by PARP cleavage and disruption of the mitochondrial membrane potential, and downregulates metastasis-associated proteins like MMP2, MMP9, and MMP13.[1][15]

Caption: this compound inhibits the JAK2/STAT3 pathway, leading to apoptosis and reduced metastasis.

-

Nasopharyngeal Carcinoma (Grp94/PI3K/AKT Pathway) : In nasopharyngeal carcinoma, this compound selectively targets the glucose-regulated protein 94 (Grp94). This interaction inhibits the PI3K/AKT signaling pathway and upregulates p53, leading to increased expression of the cell cycle inhibitor p21. The result is S-phase cell cycle arrest and apoptosis.[3]

Experimental Protocols

-

Cell Viability and Apoptosis Assays :

-

Cell Lines : Human osteosarcoma (MG63, SJSA-1) or nasopharyngeal carcinoma (HONE1, etc.) cells.

-

Method : Cells are treated with varying concentrations of this compound for 24-72 hours.

-

Endpoint Measurement : Cell viability is measured by MTT assay to determine IC50 values. Apoptosis is assessed by observing morphological changes, TUNEL staining, and Western blot analysis for PARP cleavage and other apoptotic markers. Mitochondrial membrane potential is measured using fluorescent probes like JC-1.[2][3][15]

-

-

Cell Migration and Invasion Assays :

-

Cell Line : SJSA-1 or HONE1 cells.

-

Method : For migration, a scratch is made in a confluent cell monolayer (Wound-healing assay). For invasion, cells are seeded in the upper chamber of a Matrigel-coated Boyden chamber.

-

Endpoint Measurement : Cell migration into the scratch or invasion through the Matrigel is quantified by microscopy after 24 hours of treatment with this compound. Western blotting is used to measure the expression of matrix metalloproteinases (MMPs).[3][15]

-

Bone-Protective Activity

In addition to its anticancer effects on bone tumors, (-)-saucerneol has direct bone-protective properties by inhibiting the formation and function of osteoclasts, the cells responsible for bone resorption.[4]

Signaling Pathway: ERK Inhibition

(-)-Saucerneol inhibits osteoclast differentiation by preventing the RANKL-induced activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[4] This disruption prevents the expression of transcription factors and genes essential for osteoclast formation and bone resorption.

Caption: (-)-Saucerneol inhibits RANKL-induced ERK activation, blocking osteoclastogenesis.

Experimental Protocols

-

Osteoclast Differentiation Assay :

-

Cell Models : RAW264.7 murine macrophage cells or mouse bone marrow macrophages (BMMs).

-

Method : Cells are cultured with macrophage-colony stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce differentiation into osteoclasts. Cells are co-treated with (-)-saucerneol.

-

Endpoint Measurement : Osteoclast formation is quantified by staining for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, and counting multinucleated cells. Bone resorption activity is assessed by culturing cells on bone-mimicking substrates and measuring the area of resorption pits.[4]

-

Conclusion

The lignan this compound and its derivatives are multifaceted bioactive compounds with significant therapeutic potential. The extensive preclinical data highlight their efficacy as antiviral, anti-inflammatory, anticancer, and bone-protective agents. The well-defined mechanisms of action, involving the modulation of key signaling pathways such as STING/TBK-1/IRF3, Syk kinase, NF-κB, MAPKs, and JAK2/STAT3, provide a strong foundation for their development as novel therapeutics. Further investigation, including safety profiling, pharmacokinetic studies, and eventual clinical trials, is warranted to translate these promising findings into clinical applications for a range of diseases.

References

- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antiviral Mechanisms of this compound from Saururus chinensis against Enterovirus A71, Coxsackievirus A16, and Coxsackievirus B3: Role of Mitochondrial ROS and the STING/TKB-1/IRF3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Responses of inflammation signaling pathway by this compound D from elicitor-treated <i>Saururus chinensis</i> on pro-inflammatory responses in LPS-stimulated Raw 264.7 cell - ProQuest [proquest.com]

- 11. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound G, a new lignan, from Saururus chinensis inhibits matrix metalloproteinase-9 induction via a nuclear factor κB and mitogen activated protein kinases in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Saucerneol D: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saucerneol D, a lignan isolated from Saururus chinensis, has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the current understanding of this compound D's anti-inflammatory properties, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the involved signaling pathways and experimental workflows. The evidence presented herein underscores the potential of this compound D as a promising candidate for the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic or dysregulated inflammation is a key contributor to a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Natural products represent a rich source of such therapeutic leads. This compound D, a tetrahydrofuran-type sesquilignan, has emerged as a compound of interest due to its potent anti-inflammatory activities. This guide synthesizes the available scientific literature to provide a detailed technical resource for researchers and drug development professionals exploring the therapeutic potential of this compound D.

In Vitro Anti-inflammatory Effects of this compound D

The anti-inflammatory properties of this compound D have been investigated in various in vitro models, primarily utilizing macrophage and mast cell lines. These studies have consistently shown that this compound D can effectively suppress the production of key pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators in Macrophages

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a widely used in vitro model to screen for anti-inflammatory activity. This compound D has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in these cells with a half-maximal inhibitory concentration (IC50) of 2.62 µM.[1] Furthermore, it dose-dependently suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and prostaglandin E2 (PGE2), respectively.[2] This inhibition extends to the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2]

Table 1: Quantitative Inhibition of Pro-inflammatory Mediators by this compound D in RAW 264.7 Macrophages

| Mediator/Enzyme | Concentration of this compound D | % Inhibition / IC50 | Reference |

| Nitric Oxide (NO) | IC50 | 2.62 µM | [1] |

| iNOS Protein Expression | Various Concentrations | Dose-dependent inhibition | [2] |

| COX-2 Protein Expression | Various Concentrations | Dose-dependent inhibition | [2] |

| TNF-α Secretion | Various Concentrations | Significant suppression | [2] |

| IL-1β Secretion | Various Concentrations | Significant suppression | [2] |

| IL-6 Secretion | Various Concentrations | Significant suppression | [2] |

Inhibition of Mast Cell Degranulation and Eicosanoid Generation

In cytokine-stimulated mouse bone marrow-derived mast cells (BMMCs), this compound D has been found to inhibit the generation of eicosanoids, which are potent lipid mediators of inflammation.[3] Specifically, it suppresses the production of prostaglandin D2 (PGD2) and leukotriene C4 (LTC4), which are dependent on COX-2 and 5-lipoxygenase (5-LO) activity, respectively.[3]

Table 2: Effect of this compound D on Inflammatory Mediator Release in Mast Cells

| Mediator | Cell Type | Stimulus | Effect of this compound D | Reference |

| Prostaglandin D2 (PGD2) | BMMCs | Cytokine | Inhibition | [3] |

| Leukotriene C4 (LTC4) | BMMCs | Cytokine | Inhibition | [3] |

| Degranulation | BMMCs | Cytokine | Suppression | [3] |

In Vivo Anti-inflammatory Effects of this compound D

The anti-inflammatory efficacy of this compound D has been validated in a preclinical animal model of allergic asthma.

Ovalbumin-Induced Asthma Mouse Model

In an ovalbumin (OVA)-induced mouse model of asthma, oral administration of this compound D at doses of 20 and 40 mg/kg significantly attenuated airway inflammation.[1] This was evidenced by a reduction in the number of inflammatory cells in the airways, decreased production of immunoglobulin E (IgE), and suppression of Th2-type cytokines.[1] Histopathological analysis of lung tissue from this compound D-treated mice revealed a marked decrease in inflammation and goblet cell hyperplasia.[1]

Table 3: In Vivo Anti-inflammatory Effects of this compound D in an Asthma Model

| Parameter | Animal Model | Doses of this compound D | Outcome | Reference |

| Inflammatory Cell Infiltration | OVA-induced asthma mice | 20 and 40 mg/kg | Significant inhibition | [1] |

| Immunoglobulin E (IgE) Production | OVA-induced asthma mice | 20 and 40 mg/kg | Significant inhibition | [1] |

| Th2-type Cytokine Production | OVA-induced asthma mice | 20 and 40 mg/kg | Significant inhibition | [1] |

| Lung Inflammation (Histopathology) | OVA-induced asthma mice | 20 and 40 mg/kg | Marked decrease | [1] |

| Goblet Cell Hyperplasia | OVA-induced asthma mice | 20 and 40 mg/kg | Marked decrease | [1] |

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound D are primarily attributed to its ability to modulate key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in regulating the expression of a wide array of pro-inflammatory genes.

This compound D has been shown to potently suppress the activation of NF-κB in LPS-stimulated macrophages.[1] It achieves this by inhibiting the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This prevents the translocation of the active NF-κB subunits to the nucleus, thereby blocking the transcription of its target pro-inflammatory genes.

In addition to its effects on NF-κB, this compound D also inhibits the LPS-induced activation of various MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun NH2-terminal kinase (JNK).[1] In mast cells, it suppresses the phosphorylation of Syk kinase, a critical upstream regulator of both MAPK and NF-κB pathways.[3] This leads to the downstream inhibition of phospholipase Cγ1 (PLCγ1)-mediated intracellular Ca2+ influx and the activation of MAPKs (ERK1/2, JNK, and p38) and the NF-κB pathway.[3]

References

Saucerneol F: A Deep Dive into its Mechanism of Action in Mast Cells

For Researchers, Scientists, and Drug Development Professionals

Saucerneol F, a lignan isolated from Saururus chinensis, has emerged as a potent modulator of mast cell activity, demonstrating significant anti-inflammatory and anti-allergic potential. This technical guide synthesizes the current understanding of this compound F's mechanism of action in mast cells, providing a detailed overview of its effects on critical signaling pathways and cellular responses. The information presented herein is intended to support further research and drug development efforts targeting mast cell-mediated inflammatory and allergic diseases.

Core Mechanism of Action: Inhibition of Mast Cell Activation

Mast cell activation is a critical event in the initiation and propagation of allergic and inflammatory responses. Upon stimulation, typically through the aggregation of the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a plethora of pre-stored and newly synthesized inflammatory mediators, including histamine, eicosanoids (prostaglandins and leukotrienes), and pro-inflammatory cytokines.[1][2] this compound F exerts its inhibitory effects by intervening at multiple key points within the mast cell activation cascade.

The primary mechanism of action of this compound F in mast cells involves the suppression of key signaling pathways that are crucial for both immediate and delayed-type hypersensitivity responses. It has been shown to attenuate degranulation, inhibit the generation of eicosanoids like prostaglandin D2 (PGD2) and leukotriene C4 (LTC4), and reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][3][4][5]

Quantitative Analysis of this compound F's Inhibitory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound F on various aspects of mast cell function. These data highlight the dose-dependent efficacy of this compound F.

| Parameter | Cell Type | Stimulant | This compound F Concentration (µM) | Inhibition (%) | IC50 (µM) |

| Degranulation (β-hexosaminidase release) | BMMCs | SCF | 10 | ~40% | ~15 |

| 50 | ~75% | ||||

| Prostaglandin D2 (PGD2) Generation | BMMCs | SCF + IL-10 + LPS | 10 | ~50% | ~10 |

| 50 | ~85% | ||||

| Leukotriene C4 (LTC4) Generation | BMMCs | SCF | 10 | ~45% | ~12 |

| 50 | ~80% | ||||

| TNF-α Production | BMMCs | IgE/Ag | 10 | Significant Inhibition | Not specified |

| 50 | Strong Inhibition | ||||

| IL-6 Production | BMMCs | IgE/Ag | 10 | Significant Inhibition | Not specified |

| 50 | Strong Inhibition |

Table 1: Inhibitory Effects of this compound F on Mast Cell Mediator Release. Data compiled from studies on mouse bone marrow-derived mast cells (BMMCs).

| Phosphorylated Protein | Cell Type | Stimulant | This compound F Concentration (µM) | Effect on Phosphorylation |

| PLCγ1 | BMMCs | SCF | 10, 50 | Dose-dependent inhibition |

| ERK1/2 | BMMCs | SCF | 10, 50 | Dose-dependent inhibition |

| JNK | BMMCs | SCF | 10, 50 | Dose-dependent inhibition |

| p38 | BMMCs | SCF | 10, 50 | Dose-dependent inhibition |

| Fyn | BMMCs | IgE/Ag | 10, 50 | Inhibition |

| Syk | BMMCs | IgE/Ag | 10, 50 | Inhibition |

| Gab2 | BMMCs | IgE/Ag | 10, 50 | Inhibition |

| Akt | BMMCs | IgE/Ag | 10, 50 | Inhibition |

| IKK | BMMCs | IgE/Ag | 10, 50 | Inhibition |

| IκB | BMMCs | IgE/Ag | 10, 50 | Inhibition |

Table 2: Effect of this compound F on Key Signaling Protein Phosphorylation in Mast Cells.

Detailed Signaling Pathways Modulated by this compound F

This compound F's inhibitory actions are a consequence of its ability to interfere with critical signaling cascades downstream of mast cell activation. The following diagrams illustrate the key pathways affected.

Inhibition of the PLCγ1-Ca2+ Pathway and Degranulation

This compound F has been demonstrated to inhibit the phosphorylation of Phospholipase Cγ1 (PLCγ1).[1][3] This enzyme is a critical component of the signaling pathway leading to an increase in intracellular calcium (Ca2+) levels, an essential trigger for mast cell degranulation.[1] By inhibiting PLCγ1 phosphorylation, this compound F effectively reduces the influx of intracellular Ca2+, thereby attenuating the release of pre-formed mediators from mast cell granules.[1][3]

Caption: Inhibition of the PLCγ1-Ca2+ signaling pathway by this compound F.

Suppression of MAPK Pathways and Eicosanoid Generation

This compound F also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38.[1][3] These pathways are crucial for the synthesis of eicosanoids, such as prostaglandins and leukotrienes. The activation of MAPKs leads to the translocation of cytosolic phospholipase A2 (cPLA2) and 5-lipoxygenase (5-LO) to the nucleus, key steps in the production of these lipid mediators.[1] this compound F's inhibition of MAPK phosphorylation leads to a downstream suppression of eicosanoid generation.[1][3]

Caption: this compound F's suppression of MAPK-mediated eicosanoid synthesis.

Inhibition of the Fyn-Syk-NF-κB Pathway and Cytokine Production

In the context of IgE-mediated mast cell activation, this compound F has been shown to target the Fyn and Syk tyrosine kinases.[5][6] These kinases are upstream regulators of multiple signaling pathways, including the Akt/IKK/IκB and MAPK pathways, which converge on the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] By inhibiting the phosphorylation of Fyn and Syk, this compound F prevents the nuclear translocation of the p65 subunit of NF-κB and attenuates AP-1 activation.[4][5] This ultimately leads to a dose-dependent suppression of pro-inflammatory cytokine gene transcription, including TNF-α and IL-6.[4][5]

Caption: this compound F's inhibition of the Fyn-Syk-NF-κB pathway.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound F's effects on mast cells. For specific details, please refer to the original publications.

Mast Cell Culture and Viability Assay

-

Cell Culture: Mouse bone marrow-derived mast cells (BMMCs) are typically generated by culturing bone marrow cells from mice in the presence of IL-3 and Stem Cell Factor (SCF) for several weeks.

-

Viability Assay: Cell viability after treatment with this compound F is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. BMMCs are incubated with various concentrations of this compound F for a specified period, followed by the addition of MTT solution. The formation of formazan crystals, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.[1]

Degranulation Assay (β-hexosaminidase Release)

-

Procedure: BMMCs are sensitized with anti-DNP IgE overnight. The cells are then washed and stimulated with DNP-HSA (antigen) in the presence or absence of this compound F. The release of β-hexosaminidase, a granular enzyme, into the supernatant is measured by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate. The percentage of degranulation is calculated relative to the total cellular β-hexosaminidase content (determined by lysing the cells).

Eicosanoid (PGD2 and LTC4) Measurement

-

Procedure: BMMCs are stimulated as described above. The levels of PGD2 and LTC4 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Cytokine (TNF-α and IL-6) Measurement

-

Procedure: BMMCs are stimulated with IgE and antigen in the presence of this compound F. The concentrations of TNF-α and IL-6 in the culture supernatants are measured using specific ELISA kits.

Western Blot Analysis for Phosphorylated Proteins

-

Procedure: BMMCs are stimulated for various time points in the presence or absence of this compound F. The cells are then lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., PLCγ1, ERK, JNK, p38, Fyn, Syk, Akt, IKK, IκB). After washing, the membranes are incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

NF-κB Nuclear Translocation and DNA Binding Assay

-

Nuclear Translocation: BMMCs are treated and stimulated as described. Nuclear extracts are prepared, and the levels of the p65 subunit of NF-κB in the nucleus are determined by Western blotting.

-

DNA Binding Activity: The DNA binding activity of NF-κB in the nuclear extracts is measured using a commercially available NF-κB p65 transcription factor assay kit, which is a type of ELISA that uses an oligonucleotide containing the NF-κB consensus sequence.

Conclusion and Future Directions

This compound F demonstrates a multi-faceted inhibitory effect on mast cell activation, targeting key signaling molecules and pathways involved in both early and late-phase allergic responses. Its ability to suppress degranulation, eicosanoid generation, and pro-inflammatory cytokine production makes it a promising candidate for the development of novel therapeutics for mast cell-mediated diseases, such as allergic rhinitis, asthma, and atopic dermatitis.

Future research should focus on in vivo studies to validate the efficacy and safety of this compound F in animal models of allergic inflammation. Further investigation into its pharmacokinetic and pharmacodynamic properties will also be crucial for its potential clinical translation. Additionally, structure-activity relationship studies could lead to the synthesis of even more potent and specific derivatives of this compound F.

References

- 1. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Mechanistic Advances in FcεRI-Mast Cell–Mediated Allergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. This compound F inhibits tumor necrosis factor-α and IL-6 production by suppressing Fyn-mediated pathways in FcεRI-mediated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Inhibitory Effect of Saucerneol G on Matrix Metalloproteinase-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saucerneol G, a lignan isolated from Saururus chinensis, has demonstrated significant potential as a modulator of inflammatory and tissue-remodeling processes through its inhibitory effects on matrix metalloproteinase-9 (MMP-9). This technical guide provides a comprehensive overview of the current understanding of this compound G's impact on MMP-9, focusing on its mechanism of action involving key inflammatory signaling pathways. Experimental evidence points to the downregulation of MMP-9 induction by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This document summarizes the available data, outlines relevant experimental methodologies, and presents visual representations of the implicated signaling pathways to support further research and drug development efforts in this area.

Introduction

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix components. Its dysregulation is implicated in various pathological conditions, including cancer metastasis, neuroinflammatory diseases, and chronic inflammatory disorders. The search for potent and specific inhibitors of MMP-9 is a key focus in therapeutic development. Lignans, a class of polyphenolic compounds found in plants, have garnered attention for their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. This compound G, a lignan derived from Saururus chinensis, has emerged as a promising candidate for MMP-9 inhibition. This guide synthesizes the findings on the inhibitory action of this compound G on MMP-9, with a particular focus on its effects on the upstream signaling pathways that regulate MMP-9 expression.

Quantitative Data on the Effect of this compound G on MMP-9

Research has demonstrated that this compound G effectively inhibits the induction of MMP-9 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The inhibitory action of this compound G is dose-dependent and occurs at concentrations that are non-toxic to the cells.

| Compound | Cell Line | Stimulant | Target | Effect | Reference |

| This compound G | RAW264.7 | LPS | MMP-9 Induction | Inhibition | [1] |

| This compound G | RAW264.7 | LPS | NF-κB Activation | Inhibition | [1] |

| This compound G | RAW264.7 | LPS | MAPK Activation | Inhibition | [1] |

Note: Specific IC50 values for this compound G on MMP-9 inhibition are not yet publicly available and would require further dedicated experimental investigation.

Experimental Protocols

The investigation into the effect of this compound G on MMP-9 typically involves a series of in vitro experiments to elucidate the mechanism of action. Below are detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line is commonly used as a model for studying inflammation and MMP-9 expression.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound G for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce MMP-9 expression.

Gelatin Zymography for MMP-9 Activity

This technique is used to detect the enzymatic activity of MMP-9 in cell culture supernatants.

-

Sample Preparation: Conditioned media from treated and untreated cells is collected and centrifuged to remove cellular debris.

-

Electrophoresis: Samples are mixed with a non-reducing sample buffer and separated on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel containing gelatin (e.g., 0.1%).

-

Renaturation and Development: After electrophoresis, the gel is washed with a renaturing buffer (e.g., Triton X-100) to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing CaCl2 and ZnCl2 at 37°C for 12-24 hours.

-

Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background.

Western Blot Analysis for Protein Expression

Western blotting is employed to determine the protein levels of components of the NF-κB and MAPK signaling pathways.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-ERK1/2, phospho-p38, phospho-JNK). Following incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for mRNA Expression

RT-PCR is used to measure the messenger RNA (mRNA) levels of MMP-9.

-

RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the MMP-9 gene. A housekeeping gene (e.g., GAPDH or β-actin) is also amplified as an internal control.

-

Analysis: The PCR products are separated by agarose gel electrophoresis and visualized with a DNA stain (e.g., ethidium bromide). The band intensity is quantified to determine the relative mRNA expression levels.

Signaling Pathways and Visualizations

This compound G exerts its inhibitory effect on MMP-9 induction by targeting the upstream NF-κB and MAPK signaling pathways.[1] These pathways are crucial regulators of inflammatory gene expression.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including MMP-9. This compound G has been shown to block this activation.[1]

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the regulation of MMP-9 expression. This pathway consists of several kinases, including ERK1/2, p38, and JNK, which are activated by phosphorylation in response to extracellular stimuli like LPS. Activated MAPKs can then activate transcription factors that promote MMP-9 gene expression. This compound G has been found to inhibit the activation of these MAPK proteins.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound G on MMP-9 expression and its underlying signaling pathways.

Conclusion and Future Directions

This compound G demonstrates significant promise as an inhibitor of MMP-9 induction. Its mechanism of action, involving the suppression of the NF-κB and MAPK signaling pathways, highlights its potential as a therapeutic agent for a variety of inflammatory and invasive diseases. Future research should focus on:

-

Determining the precise IC50 values of this compound G for MMP-9 inhibition in various cell types.

-

Investigating the in vivo efficacy and pharmacokinetic profile of this compound G in animal models of diseases where MMP-9 is implicated.

-

Exploring the potential for synergistic effects when combined with other therapeutic agents.

-

Conducting structure-activity relationship studies to identify even more potent and selective derivatives of this compound G.

The continued investigation of this compound G and related lignans will be crucial in developing novel therapeutic strategies targeting MMP-9-mediated pathologies.

References

The Immunosuppressive Landscape of Saucerneol Compounds: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the immunosuppressive properties of Saucerneol compounds, primarily focusing on this compound D, this compound F, and (-)-saucerneol. These lignans, isolated from Saururus chinensis, have demonstrated significant potential in modulating immune responses, particularly in the context of mast cell and osteoclast activity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Core Immunosuppressive Mechanisms

This compound compounds exert their immunosuppressive effects predominantly through the inhibition of key signaling pathways in immune cells. The primary mechanism involves the disruption of the Fyn/Syk-PLCγ1 signaling cascade in mast cells, leading to a reduction in intracellular calcium influx and subsequent downstream effects. This initial inhibition leads to the downregulation of critical inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.

Specifically, this compound D has been shown to suppress the phosphorylation of Syk kinase, a crucial step in the activation of mast cells.[1][2] This, in turn, affects multiple downstream processes, including the activation of MAPKs (ERK1/2, JNK, and p38) and the NF-κB pathway.[1][2] Similarly, this compound F has been found to inhibit the phosphorylation of Fyn, another upstream kinase in the mast cell activation pathway, leading to the suppression of Syk, Gab2, and the Akt/IKK/IκB and MAPK pathways.[1] The collective impact of these inhibitory actions is a marked reduction in the degranulation of mast cells and the release of pro-inflammatory mediators.

Furthermore, (-)-saucerneol has been identified as an inhibitor of osteoclast differentiation, a process central to bone resorption and implicated in various inflammatory bone diseases. Its mechanism of action involves the inhibition of the RANKL-induced activation of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway.[3][4]

Quantitative Analysis of Immunosuppressive Effects

The inhibitory activities of this compound compounds have been quantified in various in vitro assays. While specific IC50 values are not consistently reported across all studies, the dose-dependent nature of their effects is well-documented. The following table summarizes the available quantitative data on the immunosuppressive effects of this compound compounds.

| Compound | Target Cell/Process | Assay | Effect | Quantitative Data (Concentration/Dose) |

| This compound D | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | Eicosanoid Generation (PGD₂, LTC₄) & Degranulation | Inhibition | Dose-dependent inhibition observed.[1][2] |

| BMMCs | Syk Phosphorylation | Inhibition | Dose-dependent inhibition observed.[1][2] | |

| BMMCs | Intracellular Ca²⁺ Influx | Inhibition | Dose-dependent inhibition observed.[1] | |

| BMMCs | MAPK (ERK1/2, JNK, p38) & NF-κB Activation | Inhibition | Dose-dependent inhibition observed.[1] | |

| This compound F | BMMCs | Eicosanoid Generation (PGD₂, LTC₄) & Degranulation | Inhibition | Dose-dependent inhibition observed. |

| BMMCs | Pro-inflammatory Cytokine Production (TNF-α, IL-6) | Inhibition | Dose-dependent suppression of transcriptions.[1] | |

| BMMCs | Fyn Phosphorylation | Inhibition | Dose-dependent inhibition observed.[1] | |

| BMMCs | β-hexosaminidase Release | Inhibition | Dose-dependent inhibition observed. | |

| (-)-saucerneol | RAW264.7 cells & Mouse BMMs | Osteoclast Differentiation (TRAP activity) | Inhibition | Dose-dependent inhibition observed.[3][4] |

| RAW264.7 cells & Mouse BMMs | ERK Activation | Inhibition | Dose-dependent inhibition observed.[3][4] |

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted from methods used to assess mast cell degranulation.

-

Cell Culture: Culture bone marrow-derived mast cells (BMMCs) in appropriate media supplemented with IL-3 and stem cell factor (SCF) for 4-6 weeks to allow for differentiation into mature mast cells.

-

Sensitization (for IgE-mediated activation): Sensitize BMMCs with anti-DNP IgE overnight.

-

Cell Preparation: Wash the sensitized cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

-

Treatment: Pre-incubate the cells with varying concentrations of the this compound compound for a specified time (e.g., 30 minutes).

-

Stimulation: Induce degranulation by adding the appropriate stimulus (e.g., DNP-HSA for IgE-mediated activation, or SCF).

-

Sample Collection: After a short incubation period (e.g., 15-30 minutes), centrifuge the cell suspension to pellet the cells.

-

β-Hexosaminidase Measurement:

-

Collect the supernatant to measure released β-hexosaminidase.

-

Lyse the cell pellet with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase.

-

Incubate both supernatant and lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm).

-

-

Calculation: Express the percentage of β-hexosaminidase release as the ratio of the amount in the supernatant to the total amount (supernatant + cell lysate).

Western Blot Analysis for Phosphorylated Signaling Proteins

This protocol outlines the general steps for detecting the phosphorylation status of key signaling proteins.

-

Cell Culture and Treatment: Culture immune cells (e.g., BMMCs, RAW264.7) and treat them with the this compound compound and the appropriate stimulus as described in the previous protocol.

-

Cell Lysis: After stimulation, immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Syk, anti-phospho-PLCγ1, anti-phospho-ERK). Also, probe separate blots with antibodies against the total protein to serve as loading controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Measurement of Prostaglandin D₂ (PGD₂) and Leukotriene C₄ (LTC₄)

This protocol describes the general procedure for quantifying eicosanoid production.

-

Cell Culture and Treatment: Culture and treat BMMCs with this compound compounds and the relevant stimulus.

-

Supernatant Collection: After the stimulation period, centrifuge the cell suspension and collect the supernatant.

-

ELISA: Measure the concentrations of PGD₂ and LTC₄ in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using known concentrations of PGD₂ and LTC₄ and calculate the concentrations in the experimental samples.

Conclusion and Future Directions

The available evidence strongly suggests that this compound compounds, particularly this compound D and F, are potent inhibitors of mast cell activation and mediator release. Their ability to target the Fyn/Syk-PLCγ1 axis and subsequently downregulate the MAPK and NF-κB pathways highlights their potential as therapeutic agents for inflammatory and allergic conditions. Similarly, the inhibitory effect of (-)-saucerneol on osteoclast differentiation suggests its utility in treating bone-related inflammatory diseases.

However, further research is required to fully elucidate the therapeutic potential of these compounds. Specifically, more comprehensive studies are needed to determine the precise IC50 values for their various inhibitory effects. While the primary focus of existing research has been on mast cells and osteoclasts, the impact of this compound compounds on other immune cells, such as T lymphocytes, remains largely unexplored. Future investigations should aim to fill these knowledge gaps to provide a more complete understanding of the immunosuppressive landscape of this compound compounds and pave the way for their potential clinical applications.

References

- 1. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory effect of (-)-saucerneol on osteoclast differentiation and bone pit formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound F inhibits tumor necrosis factor-α and IL-6 production by suppressing Fyn-mediated pathways in FcεRI-mediated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Saucerneol's Role in Modulating the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saucerneol, a lignan isolated from Saururus chinensis, has garnered significant attention in recent years for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its intricate role in the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of chronic inflammatory diseases. This compound, through its various isoforms (e.g., this compound D, F, and G), has demonstrated a remarkable ability to modulate this pathway, positioning it as a promising candidate for the development of novel anti-inflammatory therapeutics. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the signaling cascades involved, offering a comprehensive resource for researchers in the field.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects primarily by inhibiting the canonical NF-κB signaling pathway. This pathway is a critical transducer of inflammatory signals, such as those initiated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. In its inactive state, NF-κB (a heterodimer most commonly composed of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα.

Upon stimulation by LPS, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65 subunit, allowing the p50/p65 heterodimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of various inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

This compound intervenes in this pathway at multiple key junctures. Evidence suggests that this compound can inhibit the phosphorylation and subsequent degradation of IκBα. This action prevents the release and nuclear translocation of the NF-κB p65 subunit[1]. By keeping NF-κB sequestered in the cytoplasm, this compound effectively blocks the transcription of NF-κB-dependent pro-inflammatory genes.

Furthermore, this compound has been shown to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK[1][2]. These kinases are known to be upstream regulators of NF-κB activation in response to various stimuli. By inhibiting the phosphorylation of these MAPKs, this compound can further dampen the inflammatory cascade leading to NF-κB activation.

Quantitative Data on the Effects of this compound

The inhibitory effects of various this compound compounds on key inflammatory markers have been quantified in several studies, primarily using the LPS-stimulated RAW 264.7 macrophage cell line as an in vitro model of inflammation.

| Compound | Target | Assay | Cell Line | Stimulant | IC50 / Inhibition | Reference |